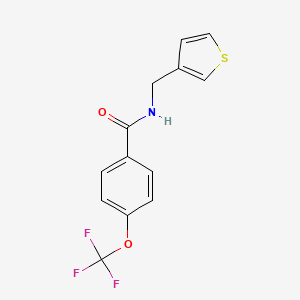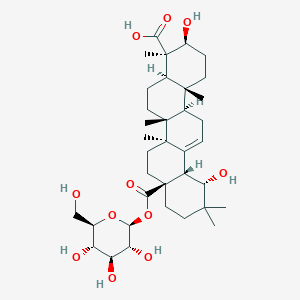
Ilexhainanoside D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ilexhainanoside D is a triterpenoid saponin found in the leaves of Ilex hainanensis Merr., a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic effects, particularly in treating non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders .
科学研究应用
Ilexhainanoside D has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Investigated for its role in modulating biological pathways related to inflammation and metabolism.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders like NAFLD and cardiovascular diseases.
Industry: Utilized in the development of herbal supplements and pharmaceuticals.
作用机制
Target of Action
Ilexhainanoside D is a triterpenoid saponin extracted from Ilex hainanensis Merr . It is one of the main bioactive pharmaceutical ingredients with great potential to treat non-alcoholic fatty liver disease (NAFLD) .
Mode of Action
It is known that it has a significant effect on reducing inflammation and improving the intestinal barrier function .
Biochemical Pathways
It has been observed that this compound can reduce the ratio of firmicutes/bacteroidetes, reduce the relative abundance of desulfovibrio, and increase the relative abundance of akkermansia . These changes in gut microbiota profiles can lead to improved intestinal barrier function and reduced inflammation .
Pharmacokinetics
The pharmacokinetics of this compound were investigated in a study . The study found that the pharmacokinetic behaviors could be changed in NAFLD mice compared with control mice. The area under the plasma drug concentration–time curve and maximum plasma concentrations of this compound were greatly decreased in the NAFLD mice. The main residence time of its major metabolites were greatly increased in the nafld mice .
Result of Action
The result of this compound’s action is a significant reduction in the severity of NAFLD induced by a high-fat diet in a dose-dependent manner . It improves the intestinal barrier function, reduces the entry of lipopolysaccharide (LPS) into the circulation, and decreases the hepatic gene expression levels of proinflammatory cytokines .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For example, in a high-fat diet-induced NAFLD mouse model, this compound was able to significantly reduce the severity of NAFLD . This suggests that the efficacy of this compound may be influenced by dietary factors.
生化分析
Cellular Effects
Ilexhainanoside D has been found to have a hepatoprotective effect against NAFLD . It reduces liver inflammation and improves intestinal barrier function in mice with high-fat diet-induced NAFLD
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Ilexhainanoside D typically involves extraction from the leaves of Ilex hainanensis Merr. The extraction process includes:
Solvent Extraction: Using solvents like methanol or ethanol to extract the saponins from the plant material.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
化学反应分析
Types of Reactions: Ilexhainanoside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
相似化合物的比较
Ilexhainanoside D is often compared with other triterpenoid saponins such as:
Ilexsaponin A1: Another major saponin from Ilex hainanensis Merr. with similar anti-inflammatory and metabolic effects.
Ilexgenin A: A related compound with distinct pharmacokinetic properties and therapeutic potential.
Ursolic Acid: A triterpenoid with well-documented anti-inflammatory and anticancer properties.
Uniqueness: this compound stands out due to its specific combination of anti-inflammatory and metabolic regulatory effects, making it a promising candidate for treating metabolic disorders .
属性
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aR,12S,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44)/t19-,20-,21-,22+,23-,24-,25+,26-,27+,28+,32-,33-,34-,35-,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPWSCNXVCOCA-YFIGHCCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)
![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)


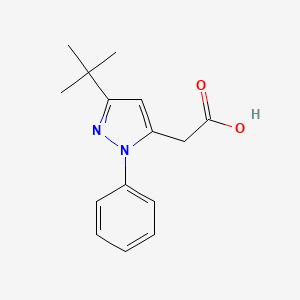
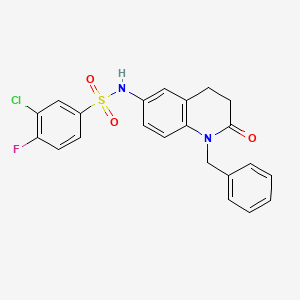
![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)
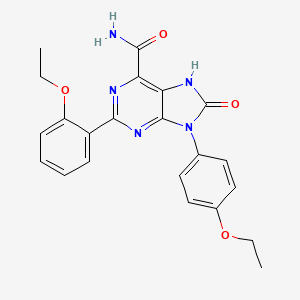
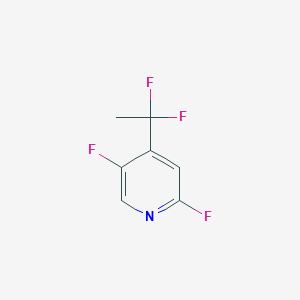
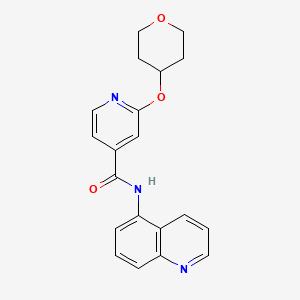
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)
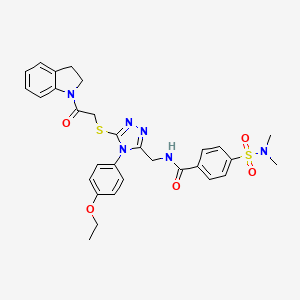
![2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2384681.png)
